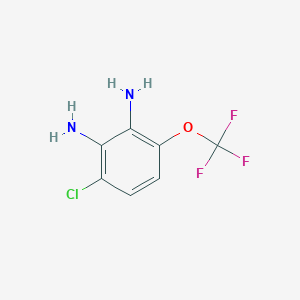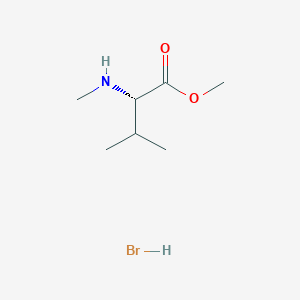
Methyl N-methyl-L-valinate hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-methyl-L-valinate hydrobromide is a chemical compound with the molecular formula C7H16BrNO2. It is a derivative of valine, an essential amino acid, and is often used in various chemical and biological research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-methyl-L-valinate hydrobromide typically involves the esterification of N-methyl-L-valine with methanol in the presence of a strong acid catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and specific pH levels to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum efficiency, and the product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl N-methyl-L-valinate hydrobromide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl N-methyl-L-valinate hydrobromide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of Methyl N-methyl-L-valinate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes.
類似化合物との比較
Similar Compounds
- Methyl L-valinate
- N-methyl-L-valine
- Methyl N-methyl-D-valinate
Uniqueness
Methyl N-methyl-L-valinate hydrobromide is unique due to its specific structural configuration and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other similar compounds.
特性
分子式 |
C7H16BrNO2 |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrobromide |
InChI |
InChI=1S/C7H15NO2.BrH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1 |
InChIキー |
OIBDDGOZQRWGLH-RGMNGODLSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)OC)NC.Br |
正規SMILES |
CC(C)C(C(=O)OC)NC.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)

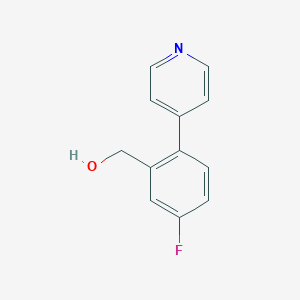
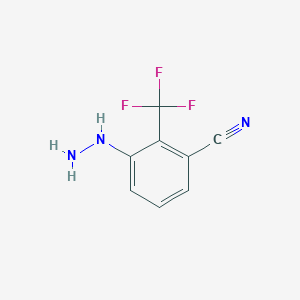
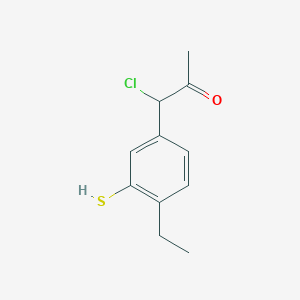
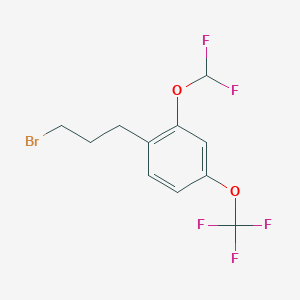
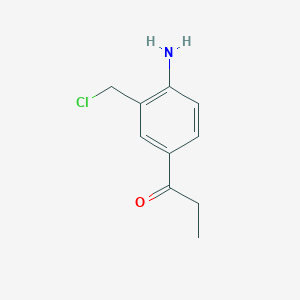
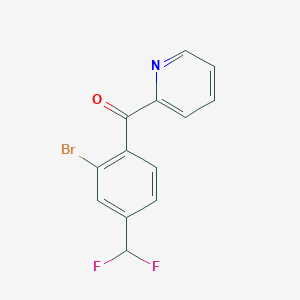
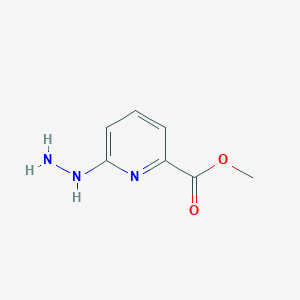

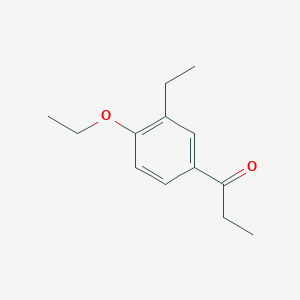

![{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile](/img/structure/B14059829.png)
